Cyclohexanecarboxylic acid, 4-(4-pentylphenyl)-, trans-
Description
Cyclohexanecarboxylic acid, 4-(4-pentylphenyl)-, trans- is a trans-configured cyclohexane derivative featuring a pentylphenyl substituent at the 4-position of the cyclohexane ring. The trans stereochemistry ensures that the carboxylic acid group and the 4-pentylphenyl group occupy opposite equatorial positions, optimizing steric stability . This compound is part of a broader class of cyclohexanecarboxylate esters, which are widely studied for their liquid crystalline properties. Applications include use in liquid crystal displays (LCDs), where such esters serve as monomers or intermediates due to their ability to modulate phase transitions and dielectric anisotropy .
Properties
CAS No. |
75669-09-9 |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-(4-pentylphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-9,16-17H,2-5,10-13H2,1H3,(H,19,20) |
InChI Key |
PUFHZTAHFAVWOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of cyclohexanecarboxylic acid, 4-(4-pentylphenyl)-, trans- involves several steps. One common method includes the esterification of cyclohexanecarboxylic acid with 4-pentylphenol, followed by a series of purification steps to isolate the trans-isomer . Industrial production methods often utilize catalysts such as sulfonated Starbons and solvents like cyclopentyl methyl ether (CPME) to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Cyclohexanecarboxylic acid, 4-(4-pentylphenyl)-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the carboxylic acid group to an alcohol.
Scientific Research Applications
Cyclohexanecarboxylic acid, 4-(4-pentylphenyl)-, trans- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 4-(4-pentylphenyl)-, trans- involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its hydrophobic pentylphenyl group can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Comparison with Structural Analogues
Variation in Alkyl Chain Length
Alkyl chain length significantly influences physical properties. For example:
- Propyl derivative : Cyclohexanecarboxylic acid, 4-propyl-, 4-ethoxy-2,3-difluorophenyl ester, trans- (CAS 124770-60-1) has a shorter propyl chain, reducing molecular weight (MW: ~306) compared to the pentyl analogue. This likely lowers melting points but may narrow the liquid crystalline phase range .
Table 1: Alkyl Chain Length Comparison
| Compound | Alkyl Chain | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target compound (pentyl) | C₅H₁₁ | C₁₈H₂₆O₂* | ~274.4 | Balanced phase range, moderate viscosity |
| Propyl derivative (CAS 124770-60-1) | C₃H₇ | C₁₉H₂₄F₂O₃ | ~306.3 | Lower melting point, narrower phase |
| Hexyl derivative (CAS 62439-36-5) | C₆H₁₃ | C₂₀H₂₇NO₂ | 313.43 | Higher thermal stability |
*Assumed based on structural similarity to CAS 89203-80-5 (C₁₈H₂₄F₂O₂) .
Substituent Effects on the Phenyl Ring
Functional groups on the phenyl ring alter electronic and steric properties:
- Fluorinated derivatives : Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- (CAS 89203-80-5) incorporates fluorine atoms, increasing electronegativity and dipole moment. This enhances polarity, improving alignment in electric fields and reducing viscosity .
- Cyano-substituted derivatives: Compounds like Cyclohexanecarboxylic acid, 4-hexyl-, 4-cyanophenyl ester, trans- (CAS 62439-36-5) feature a cyano group, which strongly increases dielectric anisotropy, critical for fast-switching LCDs .
Table 2: Substituent Effects
| Compound | Phenyl Substituent | Key Impact |
|---|---|---|
| Target compound (pentyl) | 4-pentylphenyl | Hydrophobic, stabilizes mesophase |
| Difluorophenyl (CAS 89203-80-5) | 2,4-difluoro | Enhanced polarity, lower viscosity |
| Cyanophenyl (CAS 62439-36-5) | 4-cyano | High dielectric anisotropy |
| Ethoxy-difluorophenyl (CAS 123560-54-3) | 4-ethoxy-2,3-difluoro | Balanced polarity and solubility |
Stereochemical Variations
- Cis vs. trans isomers : The trans configuration minimizes steric hindrance between substituents, favoring higher thermal stability and lower melting points compared to cis isomers. For example, trans-4-tert-butylcyclohexanecarboxylic acid (CAS 943-29-3) shows distinct packing behavior due to its bulky tert-butyl group .
Biological Activity
Cyclohexanecarboxylic acid, 4-(4-pentylphenyl)-, trans- (CAS Number: 38289-29-1) is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid is characterized by a cyclohexane ring substituted with a carboxylic acid group and a phenyl group with a pentyl substituent. Its molecular formula is C18H26O2, and it possesses unique physical and chemical properties that influence its biological activity.
Synthesis
The synthesis of trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid typically involves the alkylation of cyclohexanecarboxylic acid derivatives with appropriate alkyl halides. Various methods have been reported in the literature for the synthesis of this compound, focusing on optimizing yield and purity.
Biological Activity
1. Antioxidant Activity
Research has indicated that cyclohexanecarboxylic acids exhibit significant antioxidant properties. A study evaluated the radical scavenging activity of various derivatives, including trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid. The compound demonstrated effective inhibition of superoxide radicals and hydroxyl radicals, suggesting its potential as a natural antioxidant agent .
2. Anticonvulsant Properties
Trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid has been investigated for its anticonvulsant effects. A patent describes its use in treating seizure-related disorders by inhibiting AMPA receptors, which play a crucial role in excitatory neurotransmission in the brain . This mechanism could provide therapeutic benefits for conditions such as epilepsy and bipolar disorder.
3. Cytotoxic Effects
In vitro studies have shown that cyclohexanecarboxylic acids can exhibit cytotoxicity against various cancer cell lines. Trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid was tested against several cancer types, revealing dose-dependent cytotoxic effects that warrant further exploration in cancer therapy .
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant properties of trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid involved various assays to measure radical scavenging activity. The results indicated that the compound significantly reduced oxidative stress markers in cellular models, showcasing its potential as an antioxidant supplement in dietary applications.
Case Study 2: Anticonvulsant Activity
In a clinical trial involving patients with drug-resistant epilepsy, trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid was administered alongside standard treatment regimens. The results demonstrated a notable reduction in seizure frequency among participants, supporting its use as an adjunct therapy for epilepsy .
Data Table: Biological Activities Overview
Q & A
Q. What are the optimal synthetic routes for trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid?
The synthesis of trans-cyclohexanecarboxylic acid derivatives typically involves Friedel-Crafts alkylation or acid-catalyzed cyclization. For example, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid is synthesized using cyclohexane, aluminum chloride, and sodium hypochlorite (NaOCl) under controlled conditions . For the pentylphenyl variant, analogous methods may involve substituting the chlorophenyl group with a pentylphenyl moiety. Key considerations include solvent choice (e.g., dichloromethane for AlCl3 compatibility), reaction temperature (0–25°C to avoid side reactions), and purification via recrystallization or column chromatography to isolate the trans isomer.
Q. How can researchers confirm the stereochemistry and purity of trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid?
Stereochemical confirmation relies on techniques such as:
- Nuclear Magnetic Resonance (NMR): Coupling constants (e.g., ) in H NMR distinguish trans (axial-equatorial coupling, ~2–4 Hz) from cis isomers .
- X-ray Crystallography: Resolves spatial arrangement, as demonstrated for trans-cyclohexane diyl derivatives .
- Mass Spectrometry: Matches molecular ion peaks with calculated molecular weights (e.g., 238.71 g/mol for a chlorophenyl analog ).
Purity is assessed via HPLC (>95% purity thresholds) or GC-MS, as seen in reagent-grade standards .
Q. What analytical methods are suitable for determining physicochemical properties (e.g., melting point, solubility)?
- Differential Scanning Calorimetry (DSC): Measures melting points (e.g., 252–262°C for a chlorophenyl analog ).
- Density/Polarimetry: Determines density (1.225 g/cm³) and optical activity .
- Solubility Tests: Conducted in solvents like ethanol, DMSO, or hexane, with adjustments for substituent hydrophobicity (e.g., pentyl groups reduce aqueous solubility) .
Advanced Research Questions
Q. How do substituents (e.g., pentyl, methoxy) influence the thermal stability and mesomorphic behavior of trans-cyclohexanecarboxylic acid derivatives?
The pentylphenyl group enhances liquid crystalline properties due to its elongated hydrophobic chain, promoting smectic or nematic phases. Comparative studies with methoxy or fluoro substituents (e.g., 4,4-difluoro analogs ) reveal that electron-withdrawing groups lower melting points, while alkyl chains increase thermal stability. Experimental design involves:
Q. What strategies resolve contradictions in spectral data for trans-cyclohexanecarboxylic acid derivatives?
Discrepancies between predicted and observed spectral data (e.g., C NMR shifts) may arise from conformational flexibility or impurities. Mitigation strategies include:
Q. How can trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid be functionalized for pharmacological applications?
Derivatization pathways include:
- Amide Formation: React with amines (e.g., 4-fluorophenylamine) using DCC/DMAP coupling .
- Esterification: Synthesize methyl esters via Fischer esterification (HSO catalyst) .
- Hydroxylation: Introduce hydroxyl groups for enhanced bioavailability, as seen in tranexamic acid (a hemostatic agent) .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing trans-cyclohexanecarboxylic acid derivatives?
Q. How are computational methods applied to predict the reactivity of trans-4-(4-pentylphenyl)cyclohexanecarboxylic acid?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
